molecular formula C24H23NO3 B11485578 Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate

Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate

Cat. No.: B11485578
M. Wt: 373.4 g/mol
InChI Key: ZRHNKQVUWYZXHS-UHFFFAOYSA-N
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Description

Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a biphenyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate typically involves the reaction of biphenyl-2-carboxylic acid with butyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate
  • Butyl 2-[(2-phenylbenzoyl)amino]benzoate

Uniqueness

Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. The presence of the biphenyl group enhances its stability and potential for π-π interactions, making it a valuable compound in various applications .

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

butyl 2-[(2-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H23NO3/c1-2-3-17-28-24(27)21-15-9-10-16-22(21)25-23(26)20-14-8-7-13-19(20)18-11-5-4-6-12-18/h4-16H,2-3,17H2,1H3,(H,25,26)

InChI Key

ZRHNKQVUWYZXHS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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